{5-Oxaspiro[3.4]octan-6-yl}methanol
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Overview
Description
{5-Oxaspiro[3.4]octan-6-yl}methanol is a chemical compound with the molecular formula C8H14O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxaspiro[3.4]octan-6-yl}methanol typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the desired spiro compound. The process involves careful control of temperature and reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems allows for the efficient production of this compound with consistent quality. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
{5-Oxaspiro[3.4]octan-6-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
{5-Oxaspiro[3.4]octan-6-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The spiro structure provides unique steric and electronic properties that contribute to its effects .
Comparison with Similar Compounds
Similar Compounds
{5-Oxaspiro[3.4]octan-7-yl}methanol: Similar structure but with a different position of the hydroxyl group.
{5-Oxaspiro[3.4]octan-6-yl}methanesulfonyl chloride: A derivative with a sulfonyl chloride group instead of a hydroxyl group.
Uniqueness
{5-Oxaspiro[3.4]octan-6-yl}methanol is unique due to its specific spiro structure and the position of the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-6-7-2-5-8(10-7)3-1-4-8/h7,9H,1-6H2 |
InChI Key |
CBXKPNPYASHFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(O2)CO |
Origin of Product |
United States |
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